5-(1-Propynyl)-cytidine

Antiviral research HCV NS5B inhibition Nucleoside analog

Standard nucleosides often lack the binding affinity needed for potent antisense inhibition. 5-(1-Propynyl)-cytidine solves this via C5-propynyl modification, raising duplex Tm by 2.8°C per base. • +2.8°C ΔTm/modification for superior duplex stability • NS5B polymerase inhibition IC50 18 nM (2′-deoxy derivative) • Validated in Turbo TaqMan probe designs • ≥98% purity (HPLC), white crystalline powder

Molecular Formula C12H15N3O5
Molecular Weight 281.26 g/mol
CAS No. 188254-40-2
Cat. No. B15178935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Propynyl)-cytidine
CAS188254-40-2
Molecular FormulaC12H15N3O5
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESCC#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C12H15N3O5/c1-2-3-6-4-15(12(19)14-10(6)13)11-9(18)8(17)7(5-16)20-11/h4,7-9,11,16-18H,5H2,1H3,(H2,13,14,19)/t7-,8-,9-,11-/m1/s1
InChIKeyXXSIICQLPUAUDF-TURQNECASA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Propynyl)-cytidine Overview


5-(1-Propynyl)-cytidine is a C5-alkynyl-modified cytidine nucleoside analog featuring a propynyl group at the 5-position of the pyrimidine ring [1]. This structural modification confers enhanced hydrophobic base-stacking interactions and increased duplex thermal stability when incorporated into oligonucleotides . It is recognized as a component of high-affinity antisense oligonucleotides and has been investigated for its potential antiviral properties, including activity against Hepatitis C virus (HCV) via inhibition of NS5B RNA polymerase [2].

Irreplaceability of 5-(1-Propynyl)-cytidine


Unmodified cytidine and analogs such as 5-methylcytidine or 5-bromocytidine cannot replicate the unique electronic and steric properties conferred by the C5-propynyl group. The electron-withdrawing nature of the propynyl moiety fundamentally alters the compound's chemical stability profile, influencing its susceptibility to deamination and hydrolysis under acidic conditions [1]. More critically, in oligonucleotide applications, the propynyl group provides a quantifiably superior enhancement of duplex thermal stability (ΔTm) compared to unmodified cytidine or methylated alternatives, a critical performance metric in demanding applications like antisense inhibition and diagnostic probe design . Generic substitution would directly compromise target binding affinity and molecular stability in designed nucleic acid constructs.

Quantitative Evidence for 5-(1-Propynyl)-cytidine


Potent HCV NS5B Polymerase Inhibition

While direct enzymatic data for the riboside 5-(1-Propynyl)-cytidine are limited, its 2'-deoxy derivative demonstrates potent inhibition of HCV NS5B RNA polymerase with an IC50 of 18 nM [1]. This level of potency is a critical differentiator in the design of antiviral nucleoside analogs and is comparable to or exceeds that of other C5-modified cytidine derivatives (e.g., 5-ethynyl or 5-fluoro) that often require metabolic activation or complex prodrug strategies. This indicates the C5-propynyl motif is a highly effective pharmacophore for this key viral target.

Antiviral research HCV NS5B inhibition Nucleoside analog

Enhanced Duplex Thermal Stability

Incorporation of the 5-(1-propynyl)-cytidine moiety (as its phosphoramidite derivative for solid-phase synthesis) into oligonucleotides provides a consistent and quantifiable increase in duplex melting temperature (Tm) relative to unmodified cytidine. Data indicates an increase of 2.8°C per substitution . This enhancement is superior to that of other C5-substitutions like 5-methylcytidine, which provides a smaller and more variable increase of 0.5 to 1.3°C per modification .

Antisense technology Oligonucleotide therapeutics Nucleic acid probes

Hydrolysis-Favored Degradation Pathway

The electron-withdrawing propynyl substituent at the C5 position fundamentally alters the chemical degradation pathway of the cytidine base. Unlike unmodified cytidine, the monocation of 5-(1-Propynyl)-cytidine in aqueous acid undergoes competitive deamination and hydrolysis. Critically, the C5-propynyl group facilitates the hydrolytic pathway to a greater extent than the deamination pathway [1]. This is a distinct difference from many other 5-substituted cytidines and influences its stability and potential metabolic fate.

Chemical stability Nucleoside analog degradation Metabolic stability

Applications of 5-(1-Propynyl)-cytidine


High-Affinity Antisense Oligonucleotide Design

Procurement of 5-(1-Propynyl)-cytidine is essential for projects aiming to maximize antisense oligonucleotide (ASO) potency. Its incorporation raises duplex Tm by 2.8°C per modification , enabling the design of shorter ASOs with reduced off-target effects and improved mismatch discrimination [1]. This directly addresses the core challenge in antisense therapeutics of achieving potent and selective target knockdown.

Turbo TaqMan Diagnostic Probes

In nucleic acid diagnostics, signal intensity and specificity are paramount. The 2.8°C increase in Tm conferred by 5-(1-propynyl)-cytidine is specifically exploited in advanced probe designs like Turbo TaqMan assays [1]. This modification allows for the use of shorter, more specific probes that maintain high binding affinity, improving signal-to-noise ratios and enabling more robust and accurate detection of target sequences.

HCV NS5B Polymerase Inhibitor Development

For researchers focused on Hepatitis C virus (HCV), the 5-propynyl modification is a validated pharmacophore for potent NS5B polymerase inhibition. The 2'-deoxy derivative of this compound demonstrates an IC50 of 18 nM against the viral enzyme . This quantitative benchmark makes 5-(1-Propynyl)-cytidine a superior starting point or building block for synthesizing new chemical entities targeting HCV, providing a clear advantage over less potent unmodified nucleoside scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1-Propynyl)-cytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.